molecular formula C16H14N2O5 B11048265 ethyl 2,5-dioxo-4-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

ethyl 2,5-dioxo-4-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

Cat. No.: B11048265
M. Wt: 314.29 g/mol
InChI Key: PBYGWNJXENSBFH-UHFFFAOYSA-N
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Description

ETHYL 2,5-DIOXO-4-(3-PYRIDYL)-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]PYRIDINE-8-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a pyrano[3,2-c]pyridine core, which is a fused ring system combining pyridine and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2,5-DIOXO-4-(3-PYRIDYL)-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]PYRIDINE-8-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a suitable aldehyde or ketone, followed by cyclization to form the pyrano[3,2-c]pyridine core. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2,5-DIOXO-4-(3-PYRIDYL)-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]PYRIDINE-8-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives.

Scientific Research Applications

ETHYL 2,5-DIOXO-4-(3-PYRIDYL)-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]PYRIDINE-8-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2,5-DIOXO-4-(3-PYRIDYL)-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]PYRIDINE-8-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways, affecting processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities.

    Indole derivatives: Indoles also feature a fused ring system and are known for their diverse biological properties.

    Pyrrolopyrazine derivatives: These compounds have a similar heterocyclic core and are used in various therapeutic applications.

Uniqueness

ETHYL 2,5-DIOXO-4-(3-PYRIDYL)-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]PYRIDINE-8-CARBOXYLATE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

ethyl 2,5-dioxo-4-pyridin-3-yl-4,6-dihydro-3H-pyrano[3,2-c]pyridine-8-carboxylate

InChI

InChI=1S/C16H14N2O5/c1-2-22-16(21)11-8-18-15(20)13-10(6-12(19)23-14(11)13)9-4-3-5-17-7-9/h3-5,7-8,10H,2,6H2,1H3,(H,18,20)

InChI Key

PBYGWNJXENSBFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C2=C1OC(=O)CC2C3=CN=CC=C3

Origin of Product

United States

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